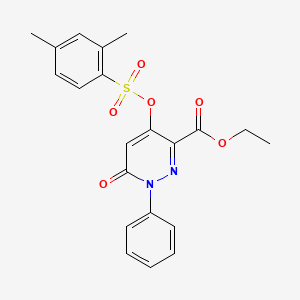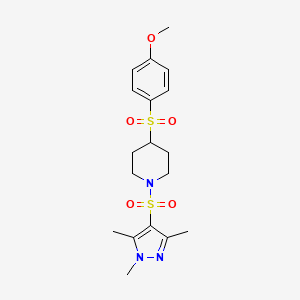
4-((7-(o-Tolyl)-1,4-tiazepan-4-il)sulfonil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is an organic compound that belongs to the class of thiazepanes. This compound is characterized by the presence of a thiazepane ring, a benzonitrile group, and a sulfonyl group attached to the thiazepane ring. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an alkyl halide.
Introduction of the o-Tolyl Group: The o-tolyl group is introduced through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the thiazepane derivative with a sulfonyl chloride in the presence of a base.
Nitrile Formation: The benzonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Mecanismo De Acción
The mechanism of action of 4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-((7-(p-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile: Similar structure but with a p-tolyl group instead of an o-tolyl group.
4-((7-(m-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile: Similar structure but with an m-tolyl group instead of an o-tolyl group.
4-((7-(Phenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of 4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may impart distinct steric and electronic effects compared to other similar compounds.
Propiedades
IUPAC Name |
4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-15-4-2-3-5-18(15)19-10-11-21(12-13-24-19)25(22,23)17-8-6-16(14-20)7-9-17/h2-9,19H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCUKUMRTJJRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2367261.png)

![N-(2,6-difluorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2367263.png)
![4-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid](/img/structure/B2367264.png)


![6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2367271.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2367273.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2367276.png)
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2367280.png)
![6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2367281.png)
